molecular formula C10H10N2 B13688141 3-(4-Methyl-2-pyrrolyl)pyridine

3-(4-Methyl-2-pyrrolyl)pyridine

Cat. No.: B13688141
M. Wt: 158.20 g/mol
InChI Key: UEMKUUNKTZXLBP-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-pyrrolyl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds can be employed to synthesize pyrrole derivatives . This method is operationally simple and uses readily available starting materials.

Another method involves the use of magnetically recoverable nano-catalysts, which can be separated from the reaction medium using an external magnet. These catalysts have been employed in the synthesis of pyridine derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine or pyrrole rings.

Scientific Research Applications

3-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-2-pyrrolyl)pyridine is unique due to the combination of pyridine and pyrrole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile modifications and the development of compounds with tailored activities.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(4-methyl-1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C10H10N2/c1-8-5-10(12-6-8)9-3-2-4-11-7-9/h2-7,12H,1H3

InChI Key

UEMKUUNKTZXLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CN=CC=C2

Origin of Product

United States

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